molecular formula C15H32N2O3 B14239333 N-{2-[Bis(2-hydroxyethyl)amino]ethyl}nonanamide CAS No. 394249-31-1

N-{2-[Bis(2-hydroxyethyl)amino]ethyl}nonanamide

Katalognummer: B14239333
CAS-Nummer: 394249-31-1
Molekulargewicht: 288.43 g/mol
InChI-Schlüssel: HEGXSPTVYWOUCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-[Bis(2-hydroxyethyl)amino]ethyl]nonanamide is a chemical compound with the molecular formula C15H32N2O3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a nonanamide backbone and bis(2-hydroxyethyl)amino groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[Bis(2-hydroxyethyl)amino]ethyl]nonanamide typically involves the reaction of nonanoic acid with bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The process involves heating the reactants to a specific temperature and maintaining the reaction for a set duration to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of N-[2-[Bis(2-hydroxyethyl)amino]ethyl]nonanamide is scaled up using large reactors. The process involves the same basic reaction as in laboratory synthesis but is optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-[Bis(2-hydroxyethyl)amino]ethyl]nonanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bis(2-hydroxyethyl)amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of N-[2-[Bis(2-hydroxyethyl)amino]ethyl]nonanamide include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from the reactions of N-[2-[Bis(2-hydroxyethyl)amino]ethyl]nonanamide depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-[2-[Bis(2-hydroxyethyl)amino]ethyl]nonanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: The compound is utilized in biochemical studies, particularly in the investigation of enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological targets.

    Industry: N-[2-[Bis(2-hydroxyethyl)amino]ethyl]nonanamide is used in the formulation of specialty chemicals and as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of N-[2-[Bis(2-hydroxyethyl)amino]ethyl]nonanamide involves its interaction with specific molecular targets. The bis(2-hydroxyethyl)amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s effects on metabolic pathways and enzyme functions are areas of active research, with studies aiming to elucidate the precise molecular mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N-bis(2-hydroxyethyl)oleamide
  • 2-[Bis(2-hydroxyethyl)amino]ethyl oleate
  • Bis(2-ethylhexyl)amine

Uniqueness

N-[2-[Bis(2-hydroxyethyl)amino]ethyl]nonanamide is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers unique reactivity and interaction profiles, making it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

394249-31-1

Molekularformel

C15H32N2O3

Molekulargewicht

288.43 g/mol

IUPAC-Name

N-[2-[bis(2-hydroxyethyl)amino]ethyl]nonanamide

InChI

InChI=1S/C15H32N2O3/c1-2-3-4-5-6-7-8-15(20)16-9-10-17(11-13-18)12-14-19/h18-19H,2-14H2,1H3,(H,16,20)

InChI-Schlüssel

HEGXSPTVYWOUCM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC(=O)NCCN(CCO)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.